2-(2-Chloro-5-methylphenoxy)-1-(morpholin-4-yl)butan-1-one
Overview
Description
2-(2-Chloro-5-methylphenoxy)-1-(morpholin-4-yl)butan-1-one is an organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both a chloro and a morpholine group in its structure suggests potential biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylphenoxy)-1-(morpholin-4-yl)butan-1-one typically involves the following steps:
Formation of the phenoxy intermediate: This can be achieved by reacting 2-chloro-5-methylphenol with an appropriate alkylating agent under basic conditions.
Attachment of the butanone moiety: The phenoxy intermediate is then reacted with a butanone derivative, often using a base-catalyzed nucleophilic substitution reaction.
Introduction of the morpholine group: Finally, the morpholine group is introduced via nucleophilic substitution, typically using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-methylphenoxy)-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in research studies.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methylphenoxy)-1-(morpholin-4-yl)butan-1-one would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the morpholine group suggests potential interactions with neurotransmitter systems or other biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)-1-(morpholin-4-yl)butan-1-one
- 2-(2-Methylphenoxy)-1-(morpholin-4-yl)butan-1-one
- 2-(2-Chloro-5-methylphenoxy)-1-(piperidin-4-yl)butan-1-one
Uniqueness
2-(2-Chloro-5-methylphenoxy)-1-(morpholin-4-yl)butan-1-one is unique due to the specific combination of chloro, methyl, and morpholine groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-morpholin-4-ylbutan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-3-13(15(18)17-6-8-19-9-7-17)20-14-10-11(2)4-5-12(14)16/h4-5,10,13H,3,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFKJTGSQFRFRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)OC2=C(C=CC(=C2)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.